molecular formula C33H27NO8 B1664225 1,2,4-Benzenetricarboxylic acid, 5-((((3-phenoxyphenyl)methyl)((1S)-1,2,3,4-tetrahydro-1-naphthalenyl)amino)carbonyl)- CAS No. 475205-49-3

1,2,4-Benzenetricarboxylic acid, 5-((((3-phenoxyphenyl)methyl)((1S)-1,2,3,4-tetrahydro-1-naphthalenyl)amino)carbonyl)-

Cat. No. B1664225
M. Wt: 565.6 g/mol
InChI Key: VQGBOYBIENNKMI-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-317491 is a non-nucleotide antagonist of the purinergic receptors P2X3 and P2X2/3 (Kis = 22-92 nM in a calcium influx assay) that is selective over other purinergic and neurotransmitter receptors, ion channels, and enzymes (IC50s = >10 µM). It reduces thermal hyperalgesia induced by complete Freund’s adjuvant in rats (ED50 = 30 µmol/kg, s.c.) and nociceptive responses to chemically-induced pain. Chronic administration of A-317491 (30 µmol/kg, twice daily) reduces early, but not late, phase pain in a mouse model of bone cancer. A-317491 does not readily cross the blood-brain barrier and reduces pain responses when applied topically in a rat model of inflammatory pain, indicating that it acts primarily at peripheral purinergic receptors.
A-317491 is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. A-317491 transiently attenuates cancer-induced bone pain in mice. A-317491 reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats. A-317491 reduces chronic inflammatory and neuropathic pain in the rat.

Scientific Research Applications

Pain Management in Cancer

  • Chronic Cancer-Induced Bone Pain : Hansen et al. (2012) studied the effects of a selective P2X3, P2X2/3 receptor antagonist, a derivative of 1,2,4-benzenetricarboxylic acid, in mice with cancer-induced bone pain. They found that chronic administration of this compound transiently reduced pain behaviors in early stages of bone cancer, but was less effective in later stages Hansen et al., 2012.

Pharmacology and Medicinal Chemistry

  • Conformational Analysis for Activity : Kagechika et al. (1989) highlighted the importance of trans-amide structure in aromatic amides with retinoidal activity. They used retinobenzoic acid derivatives, structurally related to 1,2,4-benzenetricarboxylic acid, to demonstrate this relationship Kagechika et al., 1989.

  • Peripheral Receptor Action in Pain Management : Wu et al. (2004) explored the effect of a 1,2,4-benzenetricarboxylic acid derivative as a selective P2X3 and P2X2/3 receptor antagonist. This compound reversed inflammatory mechanical hyperalgesia through action at peripheral receptors in rats Wu et al., 2004.

properties

IUPAC Name

5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGBOYBIENNKMI-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197185
Record name A-317491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Benzenetricarboxylic acid, 5-((((3-phenoxyphenyl)methyl)((1S)-1,2,3,4-tetrahydro-1-naphthalenyl)amino)carbonyl)-

CAS RN

475205-49-3
Record name A-317491
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475205493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-317491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-317491
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H327N08IPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,4-Benzenetricarboxylic acid, 5-((((3-phenoxyphenyl)methyl)((1S)-1,2,3,4-tetrahydro-1-naphthalenyl)amino)carbonyl)-
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1,2,4-Benzenetricarboxylic acid, 5-((((3-phenoxyphenyl)methyl)((1S)-1,2,3,4-tetrahydro-1-naphthalenyl)amino)carbonyl)-
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1,2,4-Benzenetricarboxylic acid, 5-((((3-phenoxyphenyl)methyl)((1S)-1,2,3,4-tetrahydro-1-naphthalenyl)amino)carbonyl)-
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1,2,4-Benzenetricarboxylic acid, 5-((((3-phenoxyphenyl)methyl)((1S)-1,2,3,4-tetrahydro-1-naphthalenyl)amino)carbonyl)-
Reactant of Route 5
1,2,4-Benzenetricarboxylic acid, 5-((((3-phenoxyphenyl)methyl)((1S)-1,2,3,4-tetrahydro-1-naphthalenyl)amino)carbonyl)-
Reactant of Route 6
1,2,4-Benzenetricarboxylic acid, 5-((((3-phenoxyphenyl)methyl)((1S)-1,2,3,4-tetrahydro-1-naphthalenyl)amino)carbonyl)-

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